1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
Description
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a benzoimidazole derivative characterized by an ethyl group at the N1 position of the benzimidazole core, a three-carbon propanol chain at the C2 position, and a hydrochloride counterion. Benzoimidazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, with software tools such as SHELXL and Mercury aiding in refinement and visualization .
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2;/h5-8,11,15H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYRAQNPYSMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-ethyl-1H-benzo[d]imidazole with propan-1-ol in the presence of a suitable catalyst and solvent . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride exhibits significant antimicrobial properties. Studies have shown that it interacts with various biological targets, influencing cellular pathways related to its antimicrobial effects. For instance, molecular docking studies have suggested potential interactions with enzymes involved in bacterial DNA replication, enhancing its efficacy against bacterial infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(2-methylbenzimidazolyl)propan-1-ol | Benzimidazole derivative | Antimicrobial activity |
| 2-(4-methylphenyl)-benzimidazole | Benzimidazole derivative | Anticancer properties |
| 5-(4-chlorophenyl)-benzimidazole | Benzimidazole derivative | Antifungal activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro studies have demonstrated that certain derivatives of benzimidazole compounds exhibit cytotoxic effects against different cancer cell lines .
Study on Anticancer Activity
A study examining the anticancer potential of this compound revealed that it showed significant inhibitory effects on cancer cell lines. The research utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression. The findings indicated a strong binding affinity and highlighted the need for further exploration of its mechanisms of action .
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science. Its properties can be harnessed in the development of novel materials with specific functionalities, such as sensors or drug delivery systems. The incorporation of benzimidazole derivatives into polymer matrices has been explored to enhance material properties, including thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride and related compounds:
Key Comparisons :
Substituent Effects: N1-Alkyl Groups: The ethyl group in the target compound may confer greater metabolic stability compared to methyl analogs (e.g., 1-methyl derivatives in ), while trifluoromethyl substitution (as in ) enhances electron-withdrawing effects and lipophilicity.
Heterocyclic Variations :
- Replacement of the benzoimidazole core with imidazole (e.g., ) reduces aromatic conjugation and may alter π-π stacking interactions.
- Incorporation of oxadiazole or triazine moieties (as in ) introduces additional hydrogen-bonding sites, influencing solubility and target affinity.
Synthetic Routes :
- The target compound likely follows alkylation and salt-formation steps, similar to derivatives in .
- Copper-catalyzed amidation (e.g., ) and nucleophilic substitution (e.g., ) are alternative methods for functionalizing the benzoimidazole core.
Physicochemical Properties :
Biological Activity
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their significant roles in medicinal chemistry, particularly due to their antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in the pharmaceutical field.
The compound can be described by the following chemical formula and identifiers:
| Property | Details |
|---|---|
| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)propan-1-ol; hydrochloride |
| Molecular Formula | C12H16N2O·ClH |
| CAS Number | 2034455-55-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act through:
- Inhibition of Enzyme Activity : Similar benzimidazole derivatives have been shown to inhibit enzymes linked to cancer progression and microbial resistance.
- Modulation of Immune Responses : Research indicates potential roles in modulating immune checkpoints, particularly involving PD-L1/PD-1 interactions, which are crucial in cancer immunotherapy .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies indicate that benzimidazole derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
A study evaluated the antibacterial efficacy of several benzimidazole derivatives, revealing that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 360 nM to 710 nM against common pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Research has indicated that compounds within the benzimidazole class can induce apoptosis in cancer cells. The specific mechanisms involve:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
Research Findings:
In vitro studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells .
Antiviral Effects
The antiviral potential of benzimidazole derivatives has been explored, particularly concerning their efficacy against HIV and other viral infections. The mechanism often involves inhibiting viral reverse transcriptase or protease enzymes.
Example Study:
Research on imidazole derivatives has highlighted their role as non-nucleoside inhibitors of HIV reverse transcriptase, showcasing a promising avenue for developing antiviral therapies .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many benzimidazole derivatives share similar structural features, the unique substituents on this compound confer distinct biological properties.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 1-(1-Ethylbenzimidazol-2-yl)propan-1-ol hydrochloride | Moderate | High | Moderate |
| 2-(4-Methylbenzimidazolyl)propan-1-one | High | Moderate | Low |
| 3-(5-Amino-benzimidazolyl)propan-1-oic acid | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
